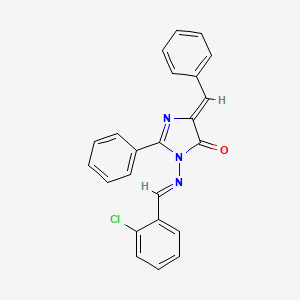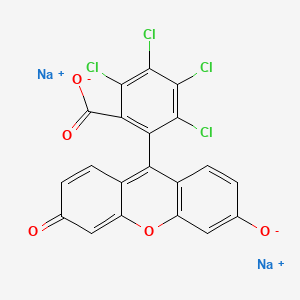![molecular formula C45H29N2O5+ B12777156 31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone CAS No. 83721-61-3](/img/structure/B12777156.png)
31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “31-oxo-9-aza-31-azoniadodecacyclo[3310202,3005,2907,2708,24010,23011,20013,18032,46036,41043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and functional groups. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors and other advanced technologies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often studied for their unique structural properties and reactivity.
Biology
In biology, these compounds may be investigated for their potential biological activity, including interactions with enzymes and other biomolecules.
Medicine
In medicine, complex organic compounds are often explored for their potential therapeutic applications, such as drug development.
Industry
In industry, these compounds may be used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which the compound exerts its effects typically involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with similar structural features.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of atoms and functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
83721-61-3 |
|---|---|
Molecular Formula |
C45H29N2O5+ |
Molecular Weight |
677.7 g/mol |
IUPAC Name |
31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone |
InChI |
InChI=1S/C45H28N2O5/c48-35-18-32-25-10-9-22-17-33-28(45(51)37(22)42(25)46-41(32)31-16-21-6-2-1-5-20(21)15-30(31)35)13-12-26-24-11-14-29-40-38(24)34(47(52)43(26)33)19-36(49)39(40)23-7-3-4-8-27(23)44(29)50/h1-18,22-23,27,30,37,39-40,43H,19H2/p+1 |
InChI Key |
HNCYCMGYLQXYFB-UHFFFAOYSA-O |
Canonical SMILES |
C1C(=O)C2C3C=CC=CC3C(=O)C4=CC=C5C6=CC=C7C(=CC8C=CC9=C(C8C7=O)NC3=C7C=C8C=CC=CC8=CC7C(=O)C=C93)C6[N+](=O)C1=C5C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


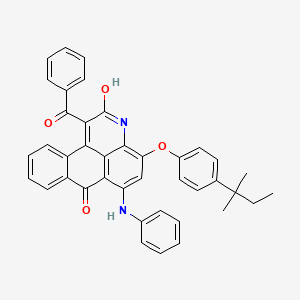

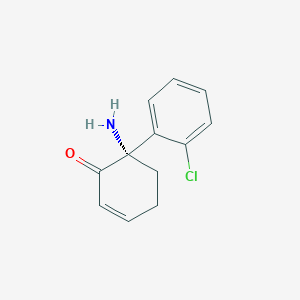
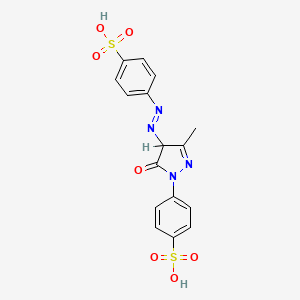
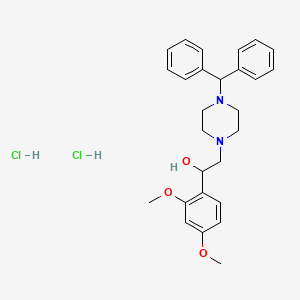
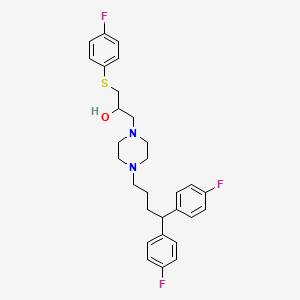
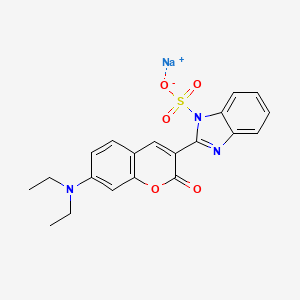

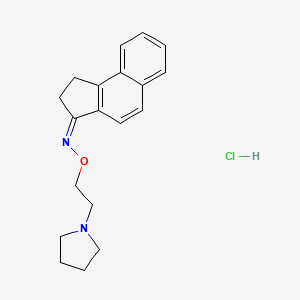
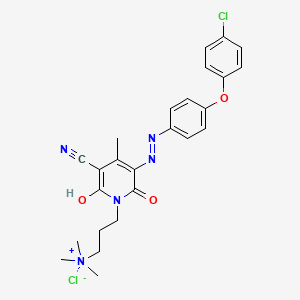
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)
